6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Nucleophilic substitution Organic synthesis Building block

6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 1859510-91-0, MF: C6H9BrO, MW: 177.04) is a bicyclic organic compound featuring a fused cyclopropane and tetrahydrofuran ring system. The 3-oxabicyclo[3.1.0]hexane scaffold imparts significant ring strain and conformational rigidity, making it a versatile intermediate in organic synthesis.

Molecular Formula C6H9BrO
Molecular Weight 177.041
CAS No. 1859510-91-0
Cat. No. B2632664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane
CAS1859510-91-0
Molecular FormulaC6H9BrO
Molecular Weight177.041
Structural Identifiers
SMILESC1C2C(C2CBr)CO1
InChIInChI=1S/C6H9BrO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3H2
InChIKeyFZYAMPNKYDQDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 1859510-91-0) Product Overview and Structural Characteristics


6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 1859510-91-0, MF: C6H9BrO, MW: 177.04) is a bicyclic organic compound featuring a fused cyclopropane and tetrahydrofuran ring system . The 3-oxabicyclo[3.1.0]hexane scaffold imparts significant ring strain and conformational rigidity, making it a versatile intermediate in organic synthesis [1]. The reactive bromomethyl substituent at the 6-position enables diverse nucleophilic substitution and cross-coupling reactions , . This compound serves as a building block for pharmaceuticals, agrochemicals, and advanced materials, with the strained ring system enhancing reactivity under mild conditions [1], .

Why 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane Cannot Be Substituted with Generic Analogs


In-class 3-oxabicyclo[3.1.0]hexane derivatives are not interchangeable due to profound differences in stereochemical outcomes and substitution efficiency governed by substituent identity and position. The exo versus endo orientation of the 6-substituent dictates stereospecific reaction pathways, as demonstrated with 6-bromo analogs where exo- and endo-isomers yield distinct products upon treatment with butyl-lithium [1]. Furthermore, the bromomethyl group exhibits nucleophilic substitution reactivity comparable to benzyl bromide, significantly exceeding that of chloro, iodo, or hydroxymethyl analogs . Positional isomerism further complicates substitution: 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane and 3-(bromomethyl)-6-oxabicyclo[3.1.0]hexane differ in ring oxygen placement and substitution site, precluding generic replacement without altering reaction outcomes .

Quantitative Differentiation Evidence for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 1859510-91-0)


Bromomethyl vs. Chloro, Iodo, and Hydroxymethyl: Comparative Nucleophilic Substitution Reactivity

The bromomethyl substituent in 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane and related scaffolds exhibits enhanced reactivity toward nucleophilic substitution compared to chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is a better leaving group than hydroxymethyl and offers a more balanced reactivity profile than iodo (which can be overly reactive and prone to side reactions) or chloro (which requires harsher conditions) . This enables efficient SN2 reactions under mild conditions with amines, thiols, and alkoxides , .

Nucleophilic substitution Organic synthesis Building block

Exo vs. Endo Stereochemistry: Stereospecific Reaction Outcomes with Organolithium Reagents

Studies on the closely related 6-bromo-3-oxabicyclo[3.1.0]hexane system reveal that exo- and endo-isomers exhibit markedly different stereospecific reaction pathways with butyl-lithium. The stereochemical outcome is dictated solely by the orientation of the 6-substituent [1]. This stereospecificity underscores that even within the same 6-substituted scaffold, the stereoisomer used determines the reaction product, precluding generic substitution of stereochemical variants [1]. The 6-(bromomethyl) derivative exists as a mixture of stereoisomers unless otherwise specified, and procurement of the correct stereoisomer is critical for applications requiring stereochemical fidelity.

Stereochemistry Organometallic chemistry Reaction mechanism

6-Bromomethyl vs. 6-Carboxylic Acid: Ring Strain-Driven Reactivity in 3-Oxabicyclo[3.1.0]hexane Derivatives

The 3-oxabicyclo[3.1.0]hexane scaffold common to 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane and (1S)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid imparts significant ring strain, enhancing reactivity in nucleophilic and ring-opening reactions . This strained bicyclic system provides a rigid, conformationally restricted framework valuable in medicinal chemistry for locking nucleoside conformations [1], [2] and for developing mGluR agonists [3]. While the carboxylic acid analog serves as a direct pharmacophore or building block, the 6-bromomethyl derivative offers distinct synthetic utility as an electrophilic handle for introducing the strained scaffold into larger molecular architectures via substitution chemistry.

Ring strain Cyclopropane Medicinal chemistry

6-Bromomethyl vs. 6-Hydroxymethyl: Synthetic Versatility in Nucleoside Analog Construction

3-Oxabicyclo[3.1.0]hexane scaffolds substituted at the 6-position are key intermediates in constructing conformationally locked nucleoside analogs [1]. The 6-bromomethyl derivative provides a direct electrophilic entry point for nucleophilic displacement to install nucleobases or other functional groups . In contrast, 6-hydroxymethyl analogs require activation (e.g., tosylation or Mitsunobu conditions) before nucleophile introduction, adding a synthetic step [2]. The bromomethyl group thus offers a one-step conjugation strategy under mild SN2 conditions, streamlining synthetic routes to locked nucleosides with defined North-hemisphere pseudorotational conformations [1].

Nucleoside analog Conformational locking Antiviral

Bromomethyl Handle Enables mGluR Agonist Intermediate Construction

Bicyclo[3.1.0]hexane derivatives with functionalized substituents at the 6-position are established intermediates for synthesizing metabotropic glutamate receptor (mGluR) agonists [1]. The bromomethyl group in 6-(bromomethyl)-3-oxabicyclo[3.1.0]hexane can be elaborated via nucleophilic displacement or cross-coupling to install amino acid moieties required for mGluR binding [1]. Alternative 6-substituted analogs lacking an electrophilic handle (e.g., unsubstituted or alkyl-substituted derivatives) cannot be directly functionalized without prior C-H activation or de novo ring construction, significantly limiting their utility in mGluR-focused synthetic campaigns [2].

Metabotropic glutamate receptor CNS drug discovery Cyclopropanation

Recommended Research and Industrial Application Scenarios for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane (CAS 1859510-91-0)


Synthesis of Conformationally Locked Nucleoside Analogs

The bromomethyl handle enables direct SN2 displacement with nucleobases or other nitrogen heterocycles to construct North-locked nucleoside analogs with defined pseudorotational conformations [1]. This scaffold has been validated in the synthesis of pyrimidine nucleoside mimics that adopt an East pucker (pseudorotational angle P = 99.6°, puckering amplitude vm = 35.3°), positioning them midway between oE and oT1 conformations [1]. Such locked nucleosides are valuable probes for studying enzyme-substrate interactions and have shown anti-HIV activity when incorporated into oligonucleotide analogs .

Construction of mGluR Agonist Pharmacophores

The functionalized 3-oxabicyclo[3.1.0]hexane core is a recognized scaffold for developing metabotropic glutamate receptor (mGluR) agonists, with the 6-position serving as a critical attachment point for amino acid-derived pharmacophores [2]. The bromomethyl substituent can be displaced by amine nucleophiles to install glutamate-mimicking moieties, or converted to organometallic species for cross-coupling with aryl/heteroaryl halides [2]. This modular approach circumvents the need for multi-step de novo construction of the strained bicyclic framework.

Stereoselective Synthesis of Cyclopropane-Containing Bioisosteres

The 3-oxabicyclo[3.1.0]hexane framework serves as a conformationally restricted cyclopropane bioisostere in medicinal chemistry . The 6-(bromomethyl) derivative provides a versatile entry point for synthesizing 6-substituted analogs with defined stereochemistry, provided the correct stereoisomer is procured. Given the demonstrated stereospecificity of 6-substituted-3-oxabicyclo[3.1.0]hexanes in reactions with organolithium reagents [3], users requiring stereochemical control must verify stereoisomeric purity before use. Applications include the preparation of rigidified amino acid analogs and constrained peptidomimetics.

Agrochemical Intermediate Synthesis

3-Oxabicyclo[3.1.0]hexane derivatives are established intermediates in the synthesis of pyrethroid insecticides, with patents describing routes from related scaffolds such as 2-acetyl-6,6-dimethyl-4-oxo-3-oxabicyclo[3.1.0]hexane [4] and cyclopropanecarboxylate derivatives [5]. The 6-(bromomethyl) analog can be elaborated via substitution or cross-coupling to access insecticidally active cyclopropanecarboxylate esters with modified stereoelectronic properties, offering a flexible entry point for structure-activity relationship studies in agrochemical discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Bromomethyl)-3-oxabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.